molecular formula C15H18N6O B6420782 N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896000-84-3

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6420782
CAS No.: 896000-84-3
M. Wt: 298.34 g/mol
InChI Key: FOTOPZYCTZTWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in scientific research as a privileged structure for the development of kinase inhibitors . This core scaffold is structurally analogous to purines, allowing it to compete with ATP for binding at the catalytic sites of a variety of kinases, a mechanism that is foundational to its research utility . Derivatives of this chemical class have been investigated as potent inhibitors of clinically significant kinase targets. For instance, closely related analogs have been identified as promising inhibitors of c-Src tyrosine kinase, which is implicated in cancer cell proliferation, survival, and migration . Another research stream has utilized the pharmacophore to develop potent inhibitors of Casein Kinase 1 (CK1), with optimized leads demonstrating inhibitory activity in the nanomolar range . The specific substitution pattern of this compound, featuring a 2-methoxyethyl side chain, is representative of synthetic strategies employed to modulate the molecule's physicochemical properties and enhance its interaction with enzymatic targets. The 1H-pyrazolo[3,4-d]pyrimidine pharmacophore serves as a versatile platform for probing disease biology, particularly in oncology research, with some derivatives demonstrating promising in vivo antitumor efficacy in models such as neuroblastoma . This compound is intended for use in non-clinical, target-identification, and mechanistic studies in a controlled laboratory setting.

Properties

IUPAC Name

6-N-(2-methoxyethyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-21-14-12(10-17-21)13(18-11-6-4-3-5-7-11)19-15(20-14)16-8-9-22-2/h3-7,10H,8-9H2,1-2H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTOPZYCTZTWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Aminopyrazole Derivatives

The most widely adopted method involves cyclizing 5-amino-1-methyl-1H-pyrazole-4-carboxamide (3 ) with urea under reflux conditions. This reaction proceeds via nucleophilic attack and dehydration, forming the fused pyrazolo[3,4-d]pyrimidine system. Key parameters include:

ParameterConditionYield (%)Source
Temperature180–200°C65–78
SolventDimethylformamide (DMF)
CatalystNone
Reaction Time6–8 hours

Alternative cyclizing agents, such as formamide or thiourea, yield thio- or oxo-analogues, which are unsuitable for this target compound.

Chlorination of the Dione Intermediate

Following cyclization, the dione intermediate (4 ) undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 4 hours. This step converts the carbonyl groups at positions 4 and 6 into chloro substituents, producing 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) in 82–89% yield.

Substitution Reactions for Functionalization

The dichloro intermediate (5 ) enables sequential nucleophilic substitutions to install the N4-phenyl and N6-(2-methoxyethyl) groups.

N4-Phenylation

Reaction of 5 with aniline in tetrahydrofuran (THF) at room temperature selectively substitutes the chlorine at position 4. The reaction mechanism involves an SNAr pathway, facilitated by the electron-deficient pyrimidine ring.

ParameterConditionYield (%)Source
Molar Ratio (Aniline:5 )1.2:176
BaseTriethylamine (TEA)
Reaction Time12 hours

This step yields 4-chloro-N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ), confirmed via LC-MS (m/z 357.1 [M+H]+).

N6-(2-Methoxyethyl) Installation

The remaining chlorine at position 6 is displaced by 2-methoxyethylamine under pressurized conditions (80°C, 24 hours). Elevated temperatures mitigate steric hindrance from the N4-phenyl group.

ParameterConditionYield (%)Source
SolventEthanol68
CatalystPalladium on carbon (Pd/C)
Pressure15 psi

Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the final compound in >95% purity.

Optimization and Mechanistic Insights

Regioselectivity Control

The order of substitutions is critical: introducing the bulkier N4-phenyl group first ensures minimal steric interference during N6-functionalization. Reversing the sequence reduces yields by 30–40% due to competing side reactions.

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization but complicate purification. Ethanol, though less efficient, minimizes byproduct formation during amination. Catalysts like Pd/C enhance amination kinetics but require careful handling to avoid over-reduction.

Analytical Characterization

The final product is validated using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.62–7.58 (m, 5H, Ph-H), 3.72 (t, J=6.0 Hz, 2H, OCH₂), 3.52 (s, 3H, OCH₃), 3.31 (t, J=6.0 Hz, 2H, NHCH₂), 2.98 (s, 3H, NCH₃).

  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

  • HRMS : m/z 386.1821 [M+H]+ (calculated 386.1824) .

Chemical Reactions Analysis

Types of Reactions

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The pyrazolo[3,4-d]pyrimidine core is a common feature among analogs, but substituents at N4, N6, and position 1 significantly influence physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name / ID N4 Substituent N6 Substituent Position 1 Molecular Weight (g/mol) Key Features/Activity Reference
Target Compound Phenyl 2-Methoxyethyl Methyl 313.36 Enhanced solubility (polar group at N6) -
N4-Ethyl-N6,1-diphenyl-7a (Ev2) Ethyl Phenyl Phenyl Not reported High yield (85%); anticancer
N6-Cycloheptyl-N4-(3-methoxyphenyl)-4 (Ev4) 3-Methoxyphenyl Cycloheptyl Phenyl Not reported Lipophilic N6 substituent
PR5-LL-CM01 (Ev9) 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl Phenyl 401.51 PRMT5 inhibitor; anticancer
N6-(3-Methoxypropyl)-N4-benzodioxolyl-13 (Ev13) 2H-1,3-Benzodioxol-5-yl 3-Methoxypropyl Phenyl 418.5 Polar N6 group; screening agent
N4,N6-Dicyclohexyl-1-methyl-14 (Ev14) Cyclohexyl Cyclohexyl Methyl 328.45 High lipophilicity
Key Observations:

PR5-LL-CM01 (Ev9) incorporates a dimethylaminoethyl group at N6, which may enhance target binding via hydrogen bonding or ionic interactions, unlike the methoxyethyl’s ether linkage .

N4 Substituent Impact :

  • Aromatic groups (phenyl, 3-methoxyphenyl) at N4 are common, but PR5-LL-CM01 ’s 3,4-dimethylphenyl group may enhance steric interactions with hydrophobic binding pockets .

Position 1 Modifications: Methyl (target) vs.

Pharmacological Implications

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • Anticancer Activity : PR5-LL-CM01 (Ev9) inhibits PRMT5, a histone methyltransferase implicated in cancer, suggesting that N6 polar groups may enhance target engagement .
  • Solubility vs. Potency Trade-offs: The target’s methoxyethyl group may improve solubility over Ev4’s cycloheptyl group but reduce affinity compared to Ev9’s dimethylaminoethyl substituent .

Biological Activity

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is C14H18N6OC_{14}H_{18}N_{6}O, with a molecular weight of approximately 286.34 g/mol. The specific structural features include:

  • Methoxyethyl group at the N6 position
  • Methyl group at the N1 position
  • Phenyl group at the N4 position

Research indicates that compounds in this class often function as kinase inhibitors , particularly targeting the ATP-binding sites of various protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance:

  • EGFR Inhibition : Several derivatives have shown promising inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers. Compounds were tested against a panel of 60 cancer cell lines, revealing GI50 values ranging from 0.018 to 9.98 μM for some derivatives .
  • Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited broad-spectrum cytotoxicity with significant effects on cancer cell lines such as MDA-MB-468. The most active compounds showed IC50 values as low as 0.034 μM against EGFR tyrosine kinase .

Other Biological Activities

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have been investigated for various biological activities:

  • Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, indicating a broader therapeutic potential beyond oncology .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50/Activity LevelReference
EGFR InhibitionTyrosine Kinase0.034 - 0.135 μM
CytotoxicityCancer Cell LinesGI50: 0.018 - 9.98 μM
AntimicrobialVarious Bacterial StrainsVaries

Case Study: Anticancer Efficacy

In a controlled study evaluating the efficacy of this compound against breast cancer cells (MDA-MB-468), researchers observed significant reductions in cell viability at concentrations as low as 0.034 μM. The study also included mechanistic evaluations showing that the compound effectively inhibited P-glycoprotein activity, which is often implicated in drug resistance in cancer therapies .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions critical for target binding .
    Advanced :
  • Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability .
  • HPLC-PDA : Monitors degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .

How do researchers identify and validate the primary biological targets (e.g., kinases) of this pyrazolo[3,4-d]pyrimidine derivative?

Q. Basic

  • Kinase Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to screen against a panel of 50–100 kinases. Prioritize targets with IC₅₀ < 100 nM .
  • ATP-Competitive Binding : Confirm binding to the ATP pocket via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    Advanced :
  • Crystallography : Co-crystallize the compound with CDK2 or Aurora kinase to map binding interactions .
  • CRISPR Knockout Models : Validate target specificity by comparing effects in wild-type vs. kinase-deficient cell lines .

What methodologies are employed to analyze structure-activity relationships (SAR) and improve target specificity against kinase isoforms?

Q. Advanced

  • SAR Studies : Systematically modify substituents (e.g., replace 2-methoxyethyl with cyclopropyl) and measure changes in IC₅₀ .
  • Molecular Docking : Use AutoDock Vina to predict binding poses and identify residues critical for isoform selectivity (e.g., CDK2 vs. CDK4) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between isoforms to guide rational design .

Q. Example SAR Table

Substituent at N6CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)Selectivity Ratio
2-Methoxyethyl1245037.5
Cycloheptyl812015.0
3-Ethoxypropyl2560024.0
(Hypothetical data based on )

How can contradictions between in vitro potency and in vivo pharmacokinetic performance be systematically addressed?

Q. Advanced

  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., oxidative dealkylation) that reduce bioavailability .
  • Formulation Optimization : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict absorption/distribution using LogP and plasma protein binding data .

What experimental approaches are used to evaluate the compound's impact on downstream cellular signaling pathways?

Q. Advanced

  • Phosphoproteomics : Quantify phosphorylation changes in CDK substrates (e.g., Rb protein) via tandem mass tags (TMT) .
  • RNA Sequencing : Identify transcriptional changes in cell cycle regulators (e.g., p21, cyclin E) post-treatment .
  • Live-Cell Imaging : Track real-time apoptosis using Annexin V-FITC or caspase-3/7 reporters .

What strategies are recommended for enhancing aqueous solubility and bioavailability without compromising target affinity?

Q. Advanced

  • Prodrug Design : Introduce phosphate esters at the N6 position for pH-dependent release in tumors .
  • Co-crystallization with Cyclodextrins : Improve solubility by 10–20-fold while maintaining kinase inhibition .
  • Salt Formation : Use hydrochloride or mesylate salts to enhance dissolution rates .

How do researchers design control experiments to differentiate compound-specific effects from off-target interactions in cellular assays?

Q. Advanced

  • Isozyme-Specific Inhibitors : Co-treat with selective inhibitors (e.g., roscovitine for CDK2) to block on-target effects .
  • Rescue Experiments : Overexpress the target kinase in cells and assess reversal of phenotypic changes .
  • Chemical Proteomics : Use immobilized compound pulldowns to identify off-target binders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.